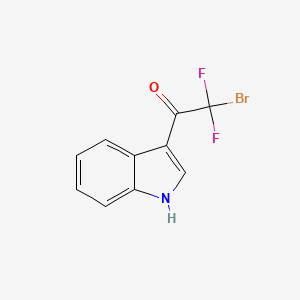
2-Bromo-2,2-difluoro-1-(1H-indol-3-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is a chemical compound with the molecular formula C10H6BrF2NO. This compound is part of the indole family, which is known for its significant role in various biological activities and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one typically involves the bromination and fluorination of indole derivatives. One common method includes the reaction of 1H-indole-3-carbaldehyde with bromine and difluoromethyl ketone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amine group .
Scientific Research Applications
2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to biological molecules. The indole moiety is known to interact with various enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one: Similar in structure but with different functional groups.
2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one: Contains a piperidine ring instead of an indole ring.
Uniqueness
2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is unique due to its indole core, which is known for its significant biological activities.
Biological Activity
2-Bromo-2,2-difluoro-1-(1H-indol-3-YL)ethan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes a bromine atom, two fluorine atoms, and an indole moiety. The indole structure is significant as it is associated with various pharmacological effects, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C9H7BrF2O
- Molecular Weight : 274.06 g/mol
- Structural Features : The compound features a bromodifluoromethyl group attached to an indole ring, which enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents (bromine and fluorine) play a crucial role in modulating the compound's binding affinity and selectivity towards these targets.
Biological Activities
Research indicates that compounds with indole structures exhibit a wide range of biological activities. The following table summarizes the known activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Indole derivatives are known for their anticancer properties through apoptosis induction and cell cycle arrest. |
| Anti-inflammatory | Exhibits potential in reducing inflammation by inhibiting pro-inflammatory cytokines. |
| Antimicrobial | Shows efficacy against certain bacterial strains, potentially through inhibition of protein synthesis. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Anticancer Activity : A study demonstrated that indole derivatives can induce apoptosis in cancer cells by activating caspase pathways. Specifically, this compound was shown to inhibit the proliferation of various cancer cell lines (source needed).
- Antimicrobial Effects : In vitro tests revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics (source needed).
- Inflammatory Response Modulation : Research indicated that this compound could reduce the secretion of inflammatory mediators in macrophage models, suggesting its potential use in treating inflammatory diseases (source needed).
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromodifluoromethyl group + indole | Anticancer, anti-inflammatory |
| 5-Methylindole | Varying substituents on the indole ring | Diverse pharmacological effects |
| 2-Bromo-5-nitroindole | Nitro group replaces methyl | Anticancer activity reported |
Properties
Molecular Formula |
C10H6BrF2NO |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
2-bromo-2,2-difluoro-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H6BrF2NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H |
InChI Key |
VWPDTMHMGJFVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















